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Introduction

DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent nuclear and chromosome
counterstain.[1] It binds selectively to the minor groove of adenine-thymine (A-T) rich regions of
double-stranded DNA.[2] Upon binding, its fluorescence is enhanced approximately 20-fold,
with an emission maximum around 454-461 nm when excited by ultraviolet (UV) light (~358
nm).[2][3][4] Because DAPI is cell permeable, it is widely used for visualizing nuclei, assessing
apoptosis, diagnosing mycoplasma infections, and measuring nuclear content in flow
cytometry.[2][5] These protocols provide a detailed guide for preparing stable DAPI stock and
working solutions from its powdered form for various applications.

Safety Precautions

DAPI is a known mutagen and must be handled with care.[6] Always consult the Safety Data
Sheet (SDS) before use.[7][8][9][10]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety
glasses, and gloves.[10]

e Handling: Handle DAPI powder in a well-ventilated area or a chemical fume hood to avoid
inhaling the dust.[10][11] Avoid contact with skin and eyes.[8]
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o Disposal: Dispose of DAPI waste (including contaminated solutions and materials) in
accordance with applicable local and national regulations.[6][7] Do not empty into drains.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for DAPI dihydrochloride, the most
common salt.

Table 1: Physicochemical Properties of DAPI Dihydrochloride

Property Value Citations
Molecular Formula CieH1sNs - 2HCI [3]
Molecular Weight 350.25 g/mol [2][3]
Excitation Maximum (DNA-

~358 nm [3114]
bound)
Emission Maximum (DNA-

~454 - 461 nm [31[4]

bound)

Table 2: Solution Preparation and Storage
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] Recommen  Typical
Solution . Storage o o
ded Concentrati = Stability Citations
Type Conditions
Solvents ons
Aliquot and
Deionized store at <
Stock Up to 6-12
) Water, DMF, 1-5mg/mL -20°C, [3B116][12][13]
Solution months.
DMSO protected
from light.
) Prepare fresh ]
Working o Varies; best
) PBS, Staining 0.1-1pg/mL  or store at 2-
Solution when used [31[6][12][14]
) Buffer (300 nv) 8°C for short-
(Microscopy) fresh.
term use.
Working
Solution Staining Prepare Best when
1-3uM [6][12][15]
(Flow Buffer fresh. used fresh.
Cytometry)

Experimental Protocols

This protocol describes how to prepare a concentrated stock solution from DAPI powder. DAPI

dihydrochloride has limited solubility in aqueous buffers like PBS, so it should be dissolved in

deionized water or an organic solvent.[3][6] The dilactate salt of DAPI is more soluble in water.

[4]

Materials:

Procedure:

Vortexer and/or sonicator

Microcentrifuge tubes or amber vials

DAPI dihydrochloride powder (e.g., 10 mg vial)

Deionized water (dH20) or Dimethylformamide (DMF)
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Weigh the desired amount of DAPI powder. For a 10 mg vial, no weighing is necessary.

Add the appropriate volume of solvent to achieve a 5 mg/mL concentration. For 10 mg of
DAPI, add 2 mL of dH20 or DMF.[6][12]

Vortex thoroughly to dissolve the powder. If using dH20, the powder may take some time to
dissolve completely. Sonication can aid in this process.[6]

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50
pL) in light-protecting tubes.

For long-term storage, store the aliquots at -20°C or below for at least six months.[6][12] For
short-term storage, the solution can be kept at 2-6°C for several weeks, protected from light.
[6][12] Avoid repeated freeze-thaw cycles.[3]

This protocol is suitable for routine nuclear counterstaining of fixed cells on coverslips or slides

for fluorescence microscopy.

Materials:

DAPI stock solution (from Protocol 1)
Phosphate-Buffered Saline (PBS), pH 7.4
Fixed and permeabilized cell samples on coverslips/slides

Mounting medium (preferably with an antifade reagent)

Procedure:

Prepare Working Solution: Thaw an aliquot of the DAPI stock solution. Dilute the stock
solution to a final concentration of 300 nM (~0.1 pg/mL) in PBS.[6][12][14] For example, to
make 10 mL of working solution from a 5 mg/mL stock, a multi-step dilution is recommended
for accuracy.

Sample Equilibration: Briefly wash the fixed and permeabilized sample with PBS.[6][12]
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» Staining: Add enough DAPI working solution to completely cover the cells on the coverslip
(e.g., 300 pL).[6][12]

 Incubation: Incubate for 1-5 minutes at room temperature, protected from light.[6][12] Note:
Incubation times may need optimization. Over-incubation can lead to high background
fluorescence.[14]

e Washing: Remove the staining solution and rinse the sample 2-3 times with PBS to remove
unbound dye.[6][14]

e Mounting: Drain excess PBS and mount the coverslip onto a microscope slide using an
antifade mounting medium.[6][16]

 Visualization: Image using a fluorescence microscope equipped with a filter set appropriate
for DAPI (e.g., UV excitation).

This protocol is adapted for staining cell suspensions for cell cycle analysis or nuclear
guantification by flow cytometry.

Materials:
o DAPI stock solution (from Protocol 1)

« Staining Buffer (e.g., 100 mM Tris pH 7.4, 150 mM NaCl, 1 mM CacClz, 0.5 mM MgClz, 0.1%
Nonidet P-40)[6][12]

o Fixed cell suspension (e.g., 1 x 10° cells)
Procedure:

o Prepare Working Solution: Dilute the DAPI stock solution to a final concentration of 3 UM in
the staining buffer.[6][12][15] A 1 mL volume is typically required for each sample.

o Cell Pellet: Centrifuge the fixed cell suspension and discard the supernatant.

e Resuspension and Staining: Loosen the cell pellet by tapping the tube. Resuspend the pellet
in 1 mL of the 3 uM DAPI working solution.[12]
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 Incubation: Incubate for 15 minutes at room temperature, protected from light.[6][12]

» Analysis: Analyze the sample directly by flow cytometry in the presence of the dye.[6][12] A
UV laser is required for excitation.

Workflow Visualization

The following diagram illustrates the general workflow for preparing and using DAPI for cell

staining.
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Solution Preparation

DAPI Powder
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Caption: Workflow for DAPI solution preparation and cell staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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